3-Bromo-2-chloro-5-methylbenzaldehyde
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Overview
Description
3-Bromo-2-chloro-5-methylbenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a benzaldehyde core. It is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde can be achieved through several organic synthetic routes. One common method involves the halogenation of 2-chloro-5-methylbenzaldehyde using bromine in the presence of a suitable catalyst . The reaction typically proceeds under controlled temperature and pressure conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods:
Industrial production of this compound often involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-2-chloro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 3-Bromo-2-chloro-5-methylbenzoic acid
Reduction: 3-Bromo-2-chloro-5-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Bromo-2-chloro-5-methylbenzaldehyde is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology:
In biological research, this compound is used to study the effects of halogenated aromatic aldehydes on biological systems. It can be employed in the development of bioactive molecules and as a probe in biochemical assays .
Medicine:
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-methylbenzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it may interact with proteins and enzymes, affecting their function and activity .
Molecular Targets and Pathways:
The specific molecular targets and pathways involved depend on the context of its use. For example, in medicinal chemistry, the compound may target specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzaldehyde
- 3-Bromo-5-chloro-2-methylbenzaldehyde
- 5-Bromo-2-chlorobenzaldehyde
Comparison:
3-Bromo-2-chloro-5-methylbenzaldehyde is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, along with a methyl group. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds. For instance, 2-Bromo-5-methoxybenzaldehyde has a methoxy group instead of a chlorine atom, which can significantly alter its reactivity and applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJHIQEXZWUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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